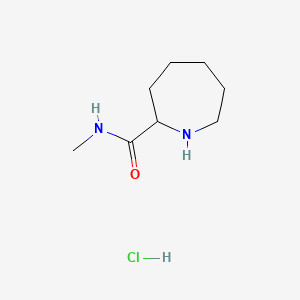amino}-2,3-dihydro-1H-indene-1-carboxylicacid](/img/structure/B13566488.png)
1-{[(tert-butoxy)carbonyl](methyl)amino}-2,3-dihydro-1H-indene-1-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{(tert-butoxy)carbonylamino}-2,3-dihydro-1H-indene-1-carboxylicacid is a complex organic compound that features a unique indene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{(tert-butoxy)carbonylamino}-2,3-dihydro-1H-indene-1-carboxylicacid typically involves multiple stepsThe reaction conditions often involve the use of bases such as sodium hydroxide and solvents like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{(tert-butoxy)carbonylamino}-2,3-dihydro-1H-indene-1-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the indene core or the amino group.
Substitution: Substitution reactions can occur at the indene ring or the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve the use of halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1-{(tert-butoxy)carbonylamino}-2,3-dihydro-1H-indene-1-carboxylicacid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-{(tert-butoxy)carbonylamino}-2,3-dihydro-1H-indene-1-carboxylicacid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group acts as a protecting group, which can be removed under acidic conditions to reveal the active amino group. This amino group can then interact with enzymes or other proteins, potentially inhibiting their activity or modifying their function .
Comparaison Avec Des Composés Similaires
- 1-{[(tert-butoxy)carbonyl]amino}-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness: 1-{(tert-butoxy)carbonylamino}-2,3-dihydro-1H-indene-1-carboxylicacid is unique due to its specific combination of functional groups and its indene core structure. This makes it particularly useful in applications where both steric protection and reactivity are required .
Propriétés
Formule moléculaire |
C16H21NO4 |
|---|---|
Poids moléculaire |
291.34 g/mol |
Nom IUPAC |
1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2,3-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17(4)16(13(18)19)10-9-11-7-5-6-8-12(11)16/h5-8H,9-10H2,1-4H3,(H,18,19) |
Clé InChI |
HWFMDCVNSVVHKH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C1(CCC2=CC=CC=C21)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate](/img/structure/B13566415.png)
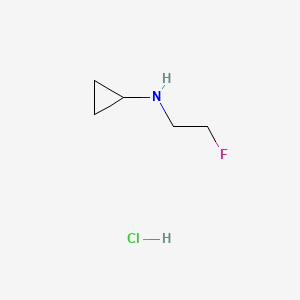
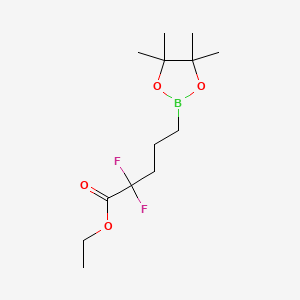
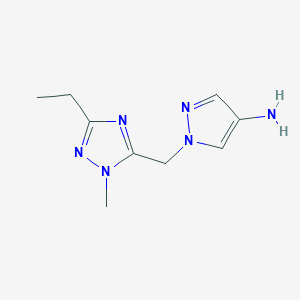

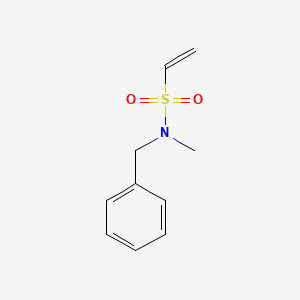
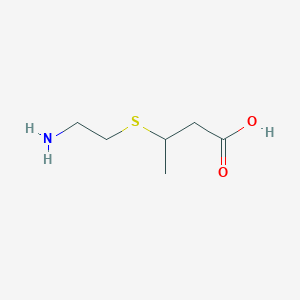

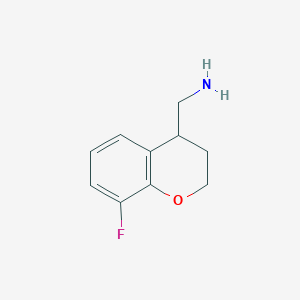

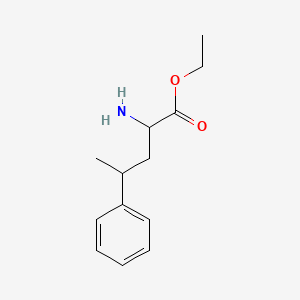
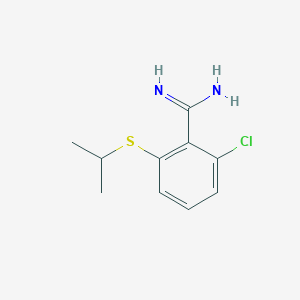
![7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol](/img/structure/B13566465.png)
